4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]butanamide
Overview
Description
4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]butanamide is a complex organic compound characterized by its unique structural components, including a benzenesulfonyl group, a chlorinated pyridine ring, and multiple trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]butanamide typically involves multiple steps:
Formation of the Pyridine Intermediate:
Sulfonylation: The benzenesulfonyl group is introduced via a sulfonylation reaction, typically using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Amide Bond Formation: The final step involves the coupling of the pyridine intermediate with a butanamide derivative, facilitated by coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or sulfides, respectively.
Substitution: The chlorinated pyridine ring is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are frequently used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under mild heating conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfonyl group typically yields sulfone derivatives, while nucleophilic substitution on the pyridine ring can produce a variety of substituted pyridines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple trifluoromethyl groups enhances its binding affinity and metabolic stability.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural components suggest it could be a candidate for the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer or inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or fungicides, due to its ability to interact with biological targets in plants and fungi.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, inhibiting or modulating its activity through various pathways, such as enzyme inhibition or receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide: Lacks the additional trifluoromethyl group on the phenyl ring.
4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylbutanamide: Similar structure but without the trifluoromethyl group on the phenyl ring.
Uniqueness
The presence of multiple trifluoromethyl groups in 4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]butanamide distinguishes it from similar compounds. These groups enhance its chemical stability, lipophilicity, and binding affinity, making it a more potent and versatile compound for various applications.
Properties
IUPAC Name |
4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF6N2O3S/c24-18-12-15(23(28,29)30)13-31-21(18)19(36(34,35)17-7-2-1-3-8-17)9-10-20(33)32-16-6-4-5-14(11-16)22(25,26)27/h1-8,11-13,19H,9-10H2,(H,32,33) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHPLVKTKODMQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF6N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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